molecular formula C12H10Br2N4O3S B255289 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No. B255289
M. Wt: 450.11 g/mol
InChI Key: CHWMURVMUPASBD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have potential applications in scientific research. This compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in experimental models. Additionally, this compound has been studied for its potential as an anti-microbial agent and has been found to exhibit activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of various enzymes that are involved in these pathways, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in experimental models. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide in lab experiments include its potential as a therapeutic agent for cancer and inflammation, its low toxicity profile, and its ability to inhibit various cellular pathways. However, the limitations of using this compound in lab experiments include the complex multi-step synthesis process, the need for specialized equipment and expertise to synthesize and handle this compound, and the limited availability of this compound.

Future Directions

There are several future directions for research on 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide. One potential direction is to study the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.

Synthesis Methods

The synthesis of 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide involves a multi-step process. The initial step involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with thionyl chloride to form 2-chloro-4-methylthiazole-5-carboxylic acid. This intermediate product is then reacted with hydrazine hydrate to form 2-hydrazino-4-methylthiazole-5-carboxylic acid. The next step involves the reaction of this intermediate product with 3,5-dibromo-4-hydroxybenzaldehyde to form the Schiff base. This Schiff base is then reacted with methyl isothiocyanate to form the final product, 2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide.

properties

Product Name

2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

Molecular Formula

C12H10Br2N4O3S

Molecular Weight

450.11 g/mol

IUPAC Name

2-amino-N//'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C12H10Br2N4O3S/c1-4-10(22-12(15)17-4)11(21)18-16-3-5-2-6(13)9(20)7(14)8(5)19/h2-3,16,20H,1H3,(H2,15,17)(H,18,21)/b5-3+

InChI Key

CHWMURVMUPASBD-HWKANZROSA-N

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)NN/C=C/2\C=C(C(=C(C2=O)Br)O)Br

SMILES

CC1=C(SC(=N1)N)C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br

Origin of Product

United States

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